Home > Products > Screening Compounds P29295 > Lobeglitazone sulfate
Lobeglitazone sulfate - 763108-62-9

Lobeglitazone sulfate

Catalog Number: EVT-273454
CAS Number: 763108-62-9
Molecular Formula: C24H26N4O9S2
Molecular Weight: 578.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lobeglitazone, also known as CKD-501, is an antidiabetic drug in the thiazolidinedione class of drugs. As an agonist for both PPARα and PPARγ, it works as an insulin sensitizer by binding to the PPAR receptors in fat cells and making the cells more responsive to insulin.
Source and Classification

Lobeglitazone sulfate is classified as a pharmaceutical agent under the category of thiazolidinediones. It was developed by Chong Kun Dang Pharmaceutical Corp. and has been evaluated for its efficacy in managing type 2 diabetes by modulating lipid metabolism and improving insulin sensitivity . The compound is typically administered orally and has been formulated to enhance its solubility and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of lobeglitazone sulfate involves several steps, primarily focusing on the formation of the active pharmaceutical ingredient from its precursors. A scalable synthetic route has been established, which includes:

  1. Formation of Lobeglitazone: The initial step involves the synthesis of lobeglitazone from various starting materials through a series of chemical reactions that include condensation and cyclization processes.
  2. Salt Formation: Lobeglitazone is then converted into its sulfate form using sulfuric acid in methanol, which facilitates the formation of lobeglitazone sulfate with high yield .
  3. Purification: The final product undergoes purification processes to remove impurities and ensure the desired quality for pharmaceutical applications.

These methods highlight the importance of optimizing reaction conditions to achieve high yields and purity levels necessary for therapeutic use.

Molecular Structure Analysis

Structure and Data

Lobeglitazone sulfate has a complex molecular structure characterized by its thiazolidinedione core. The molecular formula is C20_{20}H23_{23}N3_{3}O4_{4}S, with a molecular weight of approximately 393.48 g/mol.

The structural representation includes:

  • A thiazolidinedione ring system.
  • An N-methylaminoethoxybenzyl side chain.
  • A sulfate group that enhances solubility.

The three-dimensional conformation plays a crucial role in its interaction with peroxisome proliferator-activated receptors, influencing its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The key chemical reactions involved in the synthesis of lobeglitazone sulfate include:

  1. Condensation Reactions: These reactions form the thiazolidinedione structure by linking various functional groups.
  2. Esterification: The reaction with sulfuric acid leads to the formation of the sulfate ester, which is critical for enhancing solubility.
  3. Recrystallization: This process helps in purifying the final product by removing unreacted materials and solvents.

Each reaction step requires careful control of conditions such as temperature, pH, and solvent choice to optimize yield and purity.

Mechanism of Action

Process and Data

Lobeglitazone sulfate exerts its effects through activation of peroxisome proliferator-activated receptors alpha and gamma. This dual agonistic action leads to several physiological responses:

  1. Increased Insulin Sensitivity: By activating these receptors, lobeglitazone enhances glucose uptake in muscle and adipose tissues.
  2. Lipid Metabolism Regulation: It promotes fatty acid oxidation while reducing lipogenesis, thereby improving lipid profiles.
  3. Anti-inflammatory Effects: The activation also contributes to anti-inflammatory pathways that can benefit metabolic health.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lobeglitazone sulfate exhibits several notable physical and chemical properties:

  • Appearance: It is typically a white or pale yellow powder.
  • Solubility: The compound shows high solubility in organic solvents such as methanol and dimethyl sulfoxide but limited solubility in water, which poses challenges for formulation .
  • Stability: The stability can be affected by environmental factors such as humidity and temperature, necessitating careful storage conditions.

These properties are essential considerations for formulating effective pharmaceutical products.

Applications

Scientific Uses

Lobeglitazone sulfate is primarily used in clinical settings for managing type 2 diabetes mellitus. Its ability to enhance insulin sensitivity makes it a valuable addition to diabetes treatment regimens, particularly for patients who have not achieved adequate control with other medications.

Additionally, ongoing research explores its potential benefits in related metabolic disorders due to its effects on lipid metabolism and inflammation . As more data becomes available, lobeglitazone sulfate may find expanded applications within endocrinology and metabolic health fields.

Introduction to Lobeglitazone Sulfate as a Therapeutic Agent

Historical Context and Rationale for Development in the Thiazolidinedione Class

The development trajectory of lobeglitazone sulfate unfolded against a backdrop of both promise and disappointment within the TZD pharmacological class. First-generation TZDs (troglitazone, rosiglitazone, pioglitazone) revolutionized T2DM treatment in the late 1990s by directly targeting insulin resistance—a fundamental pathophysiological defect previously unaddressed by other oral antidiabetic agents [1]. These drugs demonstrated potent glycemic efficacy, durable HbA1c reduction, and low hypoglycemia risk by activating PPARγ, thereby enhancing insulin sensitivity in adipose tissue, skeletal muscle, and liver [1] [8]. However, significant safety concerns emerged post-marketing: troglitazone was withdrawn in 2000 due to idiosyncratic hepatotoxicity; rosiglitazone faced restrictions over cardiovascular safety concerns including increased myocardial infarction risk; and pioglitazone usage declined due to associations with bladder cancer, weight gain, fluid retention, and bone fractures [1] [8].

Table 1: Historical Limitations of First-Generation TZDs Driving Lobeglitazone Development

TZD AgentPrimary Safety ConcernClinical Consequence
TroglitazoneHepatotoxicityMarket withdrawal (2000)
RosiglitazoneCardiovascular risk (myocardial infarction)Prescribing restrictions
PioglitazoneBladder cancer riskUsage decline and regulatory alerts
All TZDsFluid retention, weight gain, bone fracturesReduced prescribing in susceptible populations

These safety setbacks created a therapeutic void for insulin sensitizers with improved benefit-risk profiles. Chong Kun Dang Pharmaceutical Corporation (Seoul, Korea) initiated the lobeglitazone development program in May 2000 specifically to address these limitations [1]. The explicit rationale was to create a next-generation TZD that retained the potent PPARγ-mediated glycemic efficacy of predecessors while structurally minimizing off-target effects responsible for hepatotoxicity, cardiovascular risks, bladder cancer, and excessive fluid retention [1] [8]. Preclinical evidence suggested lobeglitazone offered additional advantages, including pancreatic β-cell protection and beneficial effects on lipid metabolism—properties potentially enhancing its utility in the multifaceted management of T2DM [1]. After extensive clinical evaluation, lobeglitazone sulfate received approval in South Korea in July 2013 (trade name Duvie®), representing the first clinically available TZD specifically engineered to overcome the safety limitations that had curtailed the class [1].

Comparative Analysis of Structural Innovation Over Legacy PPARγ Agonists

Lobeglitazone sulfate's molecular design stems from systematic modification of the rosiglitazone scaffold, specifically engineered to enhance PPARγ binding affinity and receptor selectivity. The core innovation involves the strategic incorporation of a p-methoxyphenoxy group at the 4-position of the pyrimidine moiety—a modification absent in both rosiglitazone and pioglitazone [2] [8]. This deliberate structural alteration fundamentally changed the molecule's interaction with the PPARγ ligand-binding domain (LBD), as revealed through X-ray crystallography studies at 1.7 Å resolution [2] [3].

Table 2: Comparative Structural Features of Lobeglitazone Versus Legacy TZDs

Structural FeatureLobeglitazoneRosiglitazonePioglitazone
TZD head groupPresentPresentPresent
Linker regionEthoxy-benzyl N-methylaminoAminoethoxyBenzyl
Aromatic moietyp-Methoxyphenoxy-pyrimidinePyridinylThiazole
Key innovationp-Methoxyphenoxy extensionNoneNone
Molecular weight480.55 g/mol357.44 g/mol356.44 g/mol

The conserved TZD head group maintains critical hydrogen bonding with key residues (His323, His449, Tyr473, Ser289) in the PPARγ AF-2 pocket, stabilizing helix 12 in the active conformation essential for coactivator recruitment [2] [3]. This preservation ensures core insulin-sensitizing functionality remains intact. However, lobeglitazone's distinguishing p-methoxyphenoxy extension enables novel hydrophobic interactions within the Ω-pocket of PPARγ—a region unexploited by earlier TZDs [2] [3]. Crystallographic analyses demonstrate this group forms extensive van der Waals contacts with hydrophobic residues (Phe363, Leu330, Met364) in the Ω-pocket, substantially enhancing binding stability and affinity [2].

Computational docking studies quantified this enhanced interaction, revealing lobeglitazone exhibits approximately 12 times higher binding affinity for PPARγ compared to both rosiglitazone and pioglitazone [2] [3]. This molecular advantage translates directly into superior pharmacological potency, evidenced by a substantially lower EC₅₀ value for PPARγ activation (0.1374 μM for lobeglitazone versus 0.5492 μM for pioglitazone in TRFRET assays) [1]. Consequently, lobeglitazone achieves comparable glycemic efficacy at dramatically lower molar doses—the clinical dose (0.5 mg) contains 14-fold and 32-fold less active molecule than standard rosiglitazone (6.04 mg) and pioglitazone (13.6 mg) tablets, respectively [2].

Beyond enhanced potency, structural differences confer improved selectivity profiles. Lobeglitazone demonstrates a PPARα/PPARγ EC₅₀ ratio of 3,976, indicating highly selective PPARγ activation [1]. This selectivity potentially contributes to its reduced adverse effect profile compared to dual PPARα/γ agonists that encountered clinical failures due to safety concerns [8]. Furthermore, the structural modifications in lobeglitazone avoid specific features implicated in the off-target effects of legacy TZDs, potentially explaining its reduced association with bladder cancer and cardiovascular risks in preclinical and clinical studies [1] [2].

Table 3: Comparative PPARγ Binding and Activation Profiles of TZDs

ParameterLobeglitazoneRosiglitazonePioglitazone
PPARγ EC₅₀ (μM)0.13740.10760.5492
PPARα/γ EC₅₀ ratio3,976Not reportedNot reported
Relative binding affinity12x higherReferenceReference
Clinical molar dose (μmol)1.0416.938.2

Properties

CAS Number

763108-62-9

Product Name

Lobeglitazone sulfate

IUPAC Name

5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;sulfuric acid

Molecular Formula

C24H26N4O9S2

Molecular Weight

578.6 g/mol

InChI

InChI=1S/C24H24N4O5S.H2O4S/c1-31-18-6-8-20(9-7-18)33-22-13-17(26-15-27-22)14-25-10-11-32-19-4-2-16(3-5-19)12-21-23(29)28-24(30)34-21;1-5(2,3)4/h2-9,13,15,21,25H,10-12,14H2,1H3,(H,28,29,30);(H2,1,2,3,4)

InChI Key

SZYDFAFNERJCSY-UHFFFAOYSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

CKD-501; CKD 501; CKD501; Lobeglitazone Sulfate. trade name Duvie, Chong Kun Dang.

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=NC(=C2)CNCCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.